molecular formula C4HCl2NaO2S2 B7724079 sodium;2,5-dichlorothiophene-3-sulfinate

sodium;2,5-dichlorothiophene-3-sulfinate

Cat. No.: B7724079
M. Wt: 239.1 g/mol
InChI Key: VUYAANWWKDAVGG-UHFFFAOYSA-M
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Description

Sodium 2,5-dichlorothiophene-3-sulfinate is a chemical compound with the molecular formula C4HCl2NaO2S2. It is a sodium salt derivative of 2,5-dichlorothiophene-3-sulfinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dichlorothiophene-3-sulfinate typically involves the reaction of 2,5-dichlorothiophene with sodium thiosulfate in the presence of ethanol and water under an inert atmosphere at elevated temperatures. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then converted to the sodium salt .

Industrial Production Methods

Industrial production methods for sodium 2,5-dichlorothiophene-3-sulfinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored under inert atmosphere conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichlorothiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acids, thiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Sodium 2,5-dichlorothiophene-3-sulfinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2,5-dichlorothiophene-3-sulfinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorothiophene-3-sulfonyl chloride
  • 2,5-Dichlorothiophene-3-sulfinic acid

Uniqueness

Sodium 2,5-dichlorothiophene-3-sulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent sulfinic acid. This makes it more versatile for use in various chemical reactions and applications .

Properties

IUPAC Name

sodium;2,5-dichlorothiophene-3-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYAANWWKDAVGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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